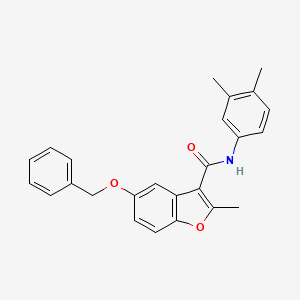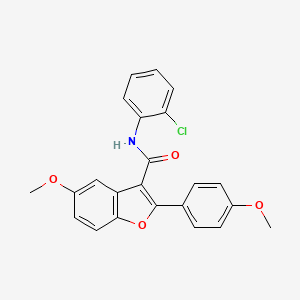
N-(2-chlorophenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorophenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide (referred to as CP-5-MBC) is a novel, synthetically produced small molecule compound. CP-5-MBC has a variety of potential applications in the fields of medicinal chemistry and biochemistry. It has been studied for its ability to interact with a variety of proteins and enzymes, as well as its ability to modulate the activity of certain enzymes.
Applications De Recherche Scientifique
CP-5-MBC has been studied for its potential applications in the fields of medicinal chemistry and biochemistry. It has been found to interact with a variety of proteins and enzymes, including cytochrome P450s, cyclooxygenases, and lipoxygenases. In addition, CP-5-MBC has been found to modulate the activity of certain enzymes, such as cyclooxygenase-2, which may have implications for the treatment of inflammatory diseases. CP-5-MBC has also been studied for its potential as an anti-cancer agent.
Mécanisme D'action
The mechanism of action of CP-5-MBC is not yet fully understood. However, it is believed that CP-5-MBC binds to certain proteins and enzymes, such as cytochrome P450s and lipoxygenases, and modulates their activity. In addition, CP-5-MBC has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2, which may have implications for the treatment of inflammatory diseases.
Biochemical and Physiological Effects
CP-5-MBC has been found to interact with a variety of proteins and enzymes, including cytochrome P450s, cyclooxygenases, and lipoxygenases. In addition, CP-5-MBC has been found to modulate the activity of certain enzymes, such as cyclooxygenase-2, which may have implications for the treatment of inflammatory diseases. CP-5-MBC has also been studied for its potential as an anti-cancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using CP-5-MBC in laboratory experiments include its ease of synthesis and its ability to interact with a variety of proteins and enzymes. However, there are some limitations to its use in laboratory experiments. For example, the mechanism of action of CP-5-MBC is not yet fully understood, and the effects of CP-5-MBC on the human body are not yet known. In addition, CP-5-MBC is a novel compound, and there is limited information available on its potential toxicity.
Orientations Futures
There are several potential future directions for research on CP-5-MBC. For example, further research could be conducted to better understand the mechanism of action of CP-5-MBC and its effects on the human body. In addition, further research could be conducted to explore the potential applications of CP-5-MBC in the fields of medicinal chemistry and biochemistry. Finally, further research could be conducted to explore the potential toxicity of CP-5-MBC and its effects on the environment.
Méthodes De Synthèse
CP-5-MBC is synthesized using a method known as the Stille reaction. This reaction involves the use of a palladium catalyst to create a covalent bond between two molecules. In the case of CP-5-MBC, a palladium catalyst is used to form a covalent bond between a 2-chlorophenyl group and a 5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide group. The reaction is carried out in an organic solvent, such as toluene or xylene, at a temperature of 80-90°C.
Propriétés
IUPAC Name |
N-(2-chlorophenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClNO4/c1-27-15-9-7-14(8-10-15)22-21(17-13-16(28-2)11-12-20(17)29-22)23(26)25-19-6-4-3-5-18(19)24/h3-13H,1-2H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQKHWMYHSTUDIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C3=C(O2)C=CC(=C3)OC)C(=O)NC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-bromophenyl)methyl]-5-ethoxy-1,6-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6544942.png)
![3-[(3,4-dichlorophenyl)methyl]-5-ethoxy-1,6-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6544943.png)
![5-ethoxy-1-methyl-3-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6544946.png)

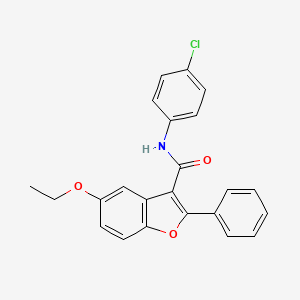

![N-(2-ethylphenyl)-2-(4-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxamide](/img/structure/B6544984.png)
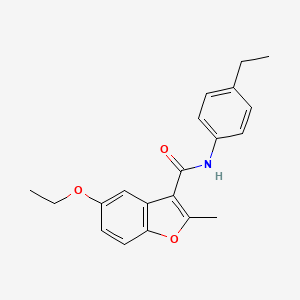
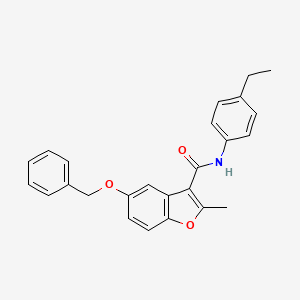
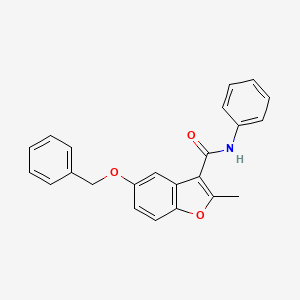

![ethyl 4-[5-(benzyloxy)-2-methyl-1-benzofuran-3-amido]benzoate](/img/structure/B6545020.png)

